

The Mechanism of Action of AZ960: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] This small molecule has demonstrated significant activity in preclinical studies, primarily through its targeted inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of cell survival, proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[2][6] This document provides a comprehensive overview of the mechanism of action of **AZ960**, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: ATP-Competitive Inhibition of JAK2

AZ960 functions as a novel ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][2] This direct inhibition of JAK2's catalytic activity is the primary mechanism through which **AZ960** exerts its cellular effects. The molecule exhibits high affinity for JAK2, as demonstrated by its low nanomolar inhibitory constants.[1][7]

Biochemical Profile and Selectivity



AZ960 has been extensively profiled in biochemical assays to determine its potency and selectivity against a panel of kinases.

Table 1: In Vitro Inhibitory Activity of AZ960

Target	Parameter	Value	Notes
JAK2	Ki	0.45 nM	ATP-competitive inhibition[1][7]
JAK2	IC50	<3 nM	[1][7][8]
JAK3	IC50	9 nM	Demonstrates 3-fold selectivity for JAK2 over JAK3[1][7]
TrkA	IC50	~100 nM	[4][7]
Aurora-A	IC50	~100 nM	[4][7]
FAK	IC50	~100 nM	[7]

A kinase panel screening of 83 kinases revealed that at a concentration of 0.1 μ M, **AZ960** inhibited 11 kinases by more than 50%.[9]

Cellular Activity and Downstream Signaling

In cellular contexts, **AZ960** effectively suppresses the JAK2/STAT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on JAK2 activity.[1][6]

Table 2: Cellular Activity of AZ960



Cell Line	Assay	Parameter	Value	Downstream Effect
TEL-JAK2 Ba/F3	STAT5 Phosphorylation	IC50	15 nM	Inhibition of STAT5 signaling[1][9]
TEL-JAK2 Ba/F3	Cell Proliferation	Gl50	25 nM	Growth inhibition[1][6]
TEL-JAK1 Ba/F3	Cell Proliferation	GI ₅₀	230 nM	[1][9]
TEL-JAK3 Ba/F3	Cell Proliferation	GI ₅₀	279 nM	[1][9]
TEL-Tyk2 Ba/F3	Cell Proliferation	GI ₅₀	214 nM	[1][9]
SET-2 (JAK2 V617F)	Cell Proliferation	Gl50	33 nM	Inhibition of STAT3/5 phosphorylation and induction of apoptosis[1][6]
MT-1 (HTLV-1 infected)	Cell Growth	IC50	-	Growth arrest and apoptosis[4] [5]
MT-2 (HTLV-1 infected)	Cell Growth	IC50	-	Growth arrest and apoptosis[4] [5]
Freshly Isolated AML Cells	Clonogenic Growth	-	-	Significant inhibition[1]
Freshly Isolated ATL Cells	Cell Growth	IC50	0.3 μM & 0.7 μM (2 cases)	Growth inhibition[4][10]
MOLT-4	Cell Growth	IC50	1.2 μmol/L	Growth inhibition, possibly via Aurora A inhibition[4][10]



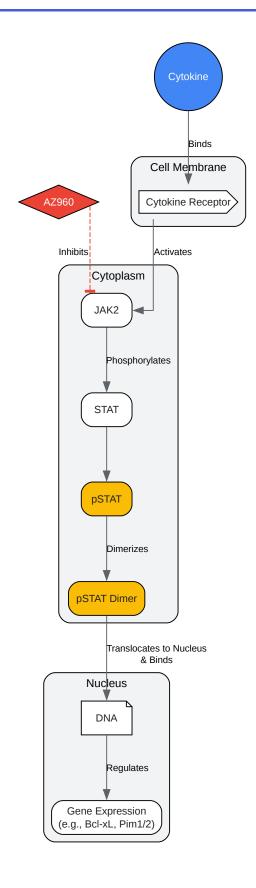
Signaling Pathways Modulated by AZ960

The primary signaling pathway disrupted by **AZ960** is the canonical JAK2/STAT pathway. Furthermore, **AZ960** has been shown to impact the Pim/BAD/BCL-xL survival signaling axis.

JAK2/STAT Signaling Pathway

Cytokine or growth factor binding to their receptors leads to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[4] JAK2 phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[4]





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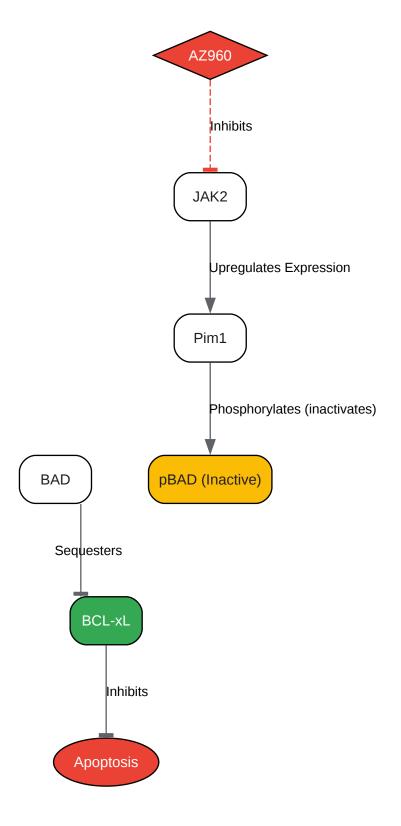
Figure 1: AZ960 inhibits the JAK2/STAT signaling pathway.



Pim/BAD/BCL-xL Survival Signaling Pathway

In JAK2-dependent cells, the inhibition of JAK2 by **AZ960** leads to a reduction in the expression of Pim1 and Pim2 kinases.[6] Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. The inhibition of Pim1 results in decreased phosphorylation of BAD at Ser112.[6][11] Unphosphorylated BAD can then sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[6] Additionally, JAK2 inhibition directly downregulates the transcription of BCL-xL.[6]





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- To cite this document: BenchChem. [The Mechanism of Action of AZ960: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at:
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